

# Validating the Structure of 2-Methyl-1,3-dioxane: A Spectroscopic Comparison

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## Compound of Interest

Compound Name: 2-Methyl-1,3-dioxane

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A definitive guide for researchers on the structural elucidation of **2-Methyl-1,3-dioxane** using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry, and Infrared Spectroscopy. This guide provides a comparative analysis with its structural isomers, 4-Methyl-1,3-dioxane and 2-Methyl-1,3-dioxolane, supported by experimental data and detailed protocols.

The precise determination of a molecule's structure is a cornerstone of chemical research and drug development. Spectroscopic techniques offer a powerful and non-destructive means to elucidate the atomic arrangement and connectivity within a compound. This guide focuses on the validation of the **2-Methyl-1,3-dioxane** structure, a heterocyclic organic compound, by comparing its spectroscopic data with that of its isomers, 4-Methyl-1,3-dioxane and 2-Methyl-1,3-dioxolane.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-Methyl-1,3-dioxane** and its isomers, providing a basis for their unambiguous differentiation.

Table 1:  $^1\text{H}$  NMR Spectral Data ( $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ ) ppm and Multiplicity	Assignment
2-Methyl-1,3-dioxane	Data not explicitly found in search results	
4-Methyl-1,3-dioxane[1]	5.03 (m), 4.70 (m), 4.08 (m), 3.73 (m), 1.74 (m), 1.48 (m), 1.23 (d)	Ring Protons, Methyl Protons
2-Methyl-1,3-dioxolane	~4.9 (q), ~3.9 (m), ~1.2 (d)	H-2, H-4/H-5, CH <sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
2-Methyl-1,3-dioxane[2]	Specific shifts not detailed, but spectrum exists	C-2, C-4/C-6, C-5, CH <sub>3</sub>
4-Methyl-1,3-dioxane[3]	Spectrum available	C-2, C-4, C-5, C-6, CH <sub>3</sub>
2-Methyl-1,3-dioxolane[4]	~103, ~65, ~21	C-2, C-4/C-5, CH <sub>3</sub>

Table 3: Mass Spectrometry Data (Electron Ionization)

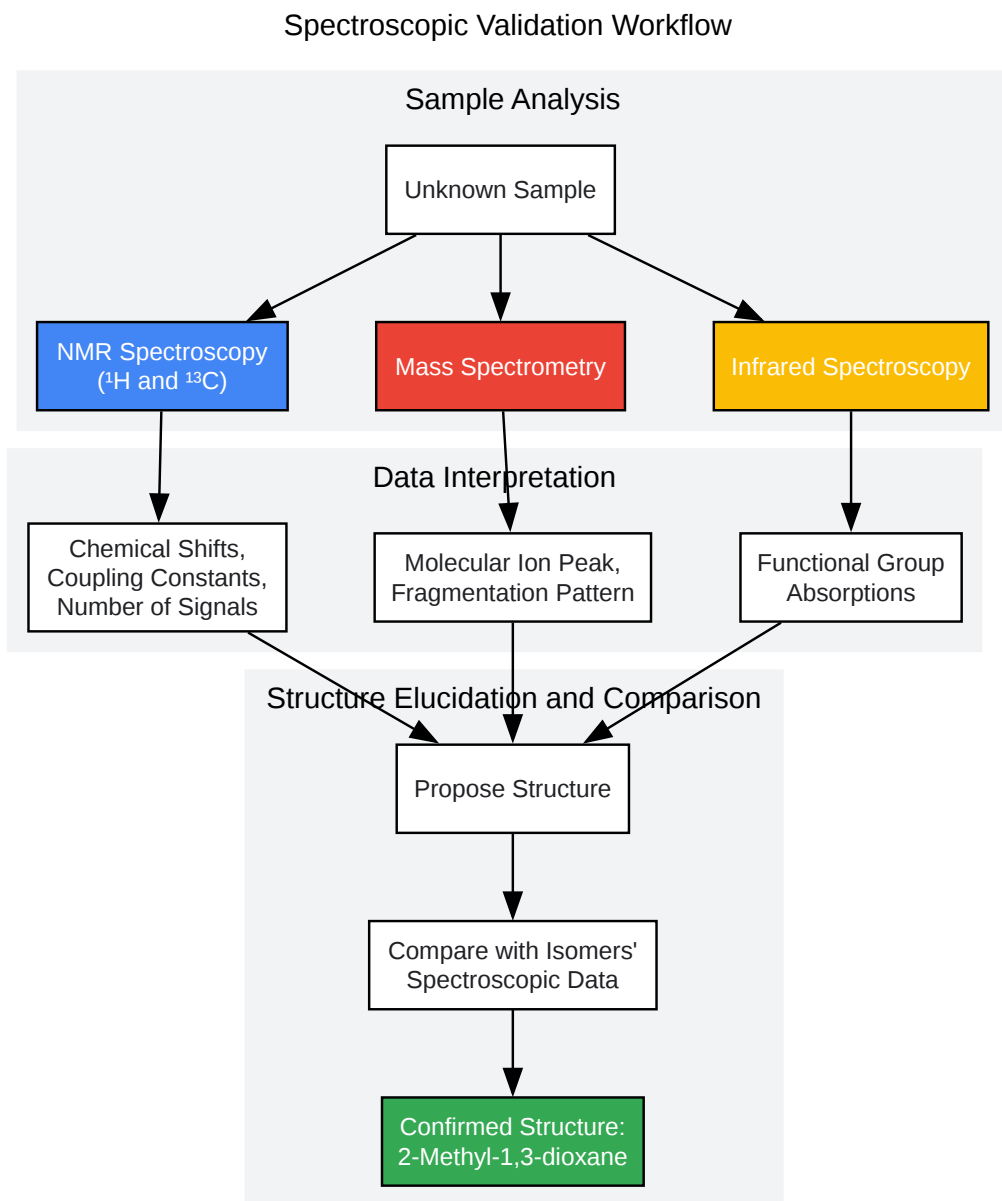
Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2-Methyl-1,3-dioxane[2]	102	Fragmentation pattern available
4-Methyl-1,3-dioxane[5]	102	101, 87, 72, 55, 43
2-Methyl-1,3-dioxolane[6]	88	73, 45, 43

Table 4: Infrared (IR) Spectroscopy Data

Compound	Key Absorption Bands (cm <sup>-1</sup> )	Assignment
2-Methyl-1,3-dioxane	Data not explicitly found in search results	C-H stretch, C-O stretch
4-Methyl-1,3-dioxane[5]	Vapor phase IR spectrum available	C-H stretch, C-O stretch
2-Methyl-1,3-dioxolane[6][7]	Spectrum available	C-H stretch, C-O stretch

## Experimental and Logical Workflow

The process of validating a chemical structure using spectroscopic methods follows a logical progression. An unknown sample is subjected to a series of spectroscopic analyses, and the resulting data is interpreted to deduce the molecular structure. This workflow is visualized in the diagram below.



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Caption: Logical workflow for the spectroscopic validation of a chemical structure.

## Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectroscopic data acquisition.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR Sample Preparation and Acquisition:

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- $d$ ,  $\text{CDCl}_3$ ) in a clean, dry NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters include a  $30^\circ$  pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

### Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

- Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or hexane).

- Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar column like DB-5ms).
- GC Conditions:
  - Set the injector temperature to a value that ensures efficient vaporization without thermal decomposition (e.g., 250 °C).
  - Use a temperature program for the oven to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).
- MS Conditions:
  - Employ electron ionization (EI) at a standard energy of 70 eV.
  - Acquire data in full scan mode to obtain the complete mass spectrum, including the molecular ion and fragment ions.

## Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or Neat Liquid Film Protocol:

- Sample Preparation (ATR): Place a small drop of the liquid sample directly onto the ATR crystal.
- Sample Preparation (Neat Film): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty accessory.
  - Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

- Typically, data is collected over the mid-infrared range (4000-400  $\text{cm}^{-1}$ ).

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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